molecular formula C12H20N2O2 B13645125 Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Katalognummer: B13645125
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: BBGTYDCKQDUEDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex molecules generally involves scalable reactions that can be optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is unique due to its specific combination of a spirocyclic core and a cyclopropyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

InChI

InChI=1S/C12H20N2O2/c15-11(10-1-2-10)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2

InChI-Schlüssel

BBGTYDCKQDUEDI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)N2CCOC3(C2)CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.